Superior Potency vs In-Class Analogs
In the primary discovery paper, AHR agonist 4 (compound 24e) was reported to have an EC50 of 0.015 µM against the AHR, identifying it as the 'most active compound' in a series of novel derivatives [1]. While the publication does not provide a full table of EC50 values for all compounds in the series, the designation of 24e as the most potent indicates that its activity is quantitatively superior to other in-class compounds like 24b, 24f, 24j, and 24k. This establishes a clear potency hierarchy where AHR agonist 4 is the lead molecule for the series.
| Evidence Dimension | AHR Activation Potency (EC50) |
|---|---|
| Target Compound Data | EC50 = 0.015 µM (15 nM) |
| Comparator Or Baseline | Other compounds in the 5-((1H-indazol-3-yl) methylene)-2-thioxoimidazolidin-4-one series (e.g., 24b, 24f, 24j, 24k). The authors state 24e is the 'most active' [1]. |
| Quantified Difference | 24e is the most potent compound in its series. Exact fold-difference to specific analogs is not reported, but 24e's activity is superior. |
| Conditions | AHR activation assay; exact cell line and reporter system not specified in available abstracts. |
Why This Matters
This high potency ensures that AHR agonist 4 is the optimal choice for studies requiring robust and efficient activation of the AHR pathway at low concentrations, minimizing off-target effects.
- [1] Zhang, G., Xia, Z., Tian, C., Xia, A., You, J., Liu, J., Yang, S., & Li, L. (2023). Discovery of 5-((1H-indazol-3-yl) methylene)-2-thioxoimidazolidin-4-one derivatives as a new class of AHR agonists with anti-psoriasis activity in a mouse model. Bioorganic & Medicinal Chemistry Letters, 92, 129383. View Source
